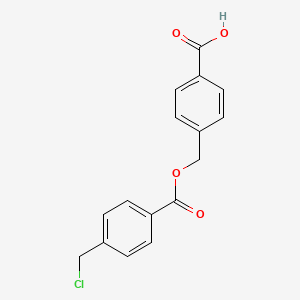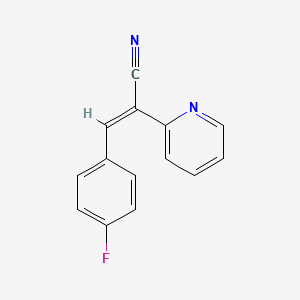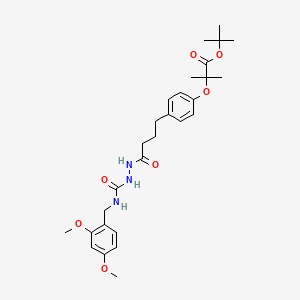
4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid is an organic compound with a complex structure that includes both benzoic acid and chloromethylbenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid typically involves multiple steps. One common method begins with the chloromethylation of benzoic acid derivatives. For example, 4-methyl benzoic acid can be chlorinated using thionyl chloride to produce 4-chloromethyl benzoic acid . This intermediate can then undergo further reactions to introduce the benzoyl and oxy groups, resulting in the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can modify the chloromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group.
Common Reagents and Conditions
Oxidation: Sodium dichromate in the presence of sulfuric acid can oxidize the benzylic position.
Reduction: Lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) can substitute the chlorine atom in the chloromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce benzoic acid derivatives, while substitution reactions can yield various substituted benzoic acids.
Scientific Research Applications
4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways, making the compound useful in research on enzyme function and drug development.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)benzoic acid: A simpler compound with similar reactivity at the chloromethyl group.
4-Methylbenzoic acid: Lacks the chloromethyl group but shares the benzoic acid structure.
4-Nitrobenzoic acid: Contains a nitro group instead of a chloromethyl group, leading to different reactivity.
Uniqueness
4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to undergo both nucleophilic substitution and oxidation reactions makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C16H13ClO4 |
|---|---|
Molecular Weight |
304.72 g/mol |
IUPAC Name |
4-[[4-(chloromethyl)benzoyl]oxymethyl]benzoic acid |
InChI |
InChI=1S/C16H13ClO4/c17-9-11-1-7-14(8-2-11)16(20)21-10-12-3-5-13(6-4-12)15(18)19/h1-8H,9-10H2,(H,18,19) |
InChI Key |
BCJRWOGHIGVWAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)CCl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12848822.png)
![6-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12848824.png)
![3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium formate](/img/structure/B12848831.png)




![8-(4-(Pyrrolidin-1-yl)phenyl)chromeno[7,8-d]imidazol-6(3H)-one](/img/structure/B12848859.png)




![(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B12848896.png)
